molecular formula C19H17FN2O2 B14980113 2-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

2-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B14980113
M. Wt: 324.3 g/mol
InChI Key: DBQIDSPAXDQNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a quinoline ring, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzamide or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can result in various alkylated or arylated derivatives.

Scientific Research Applications

2-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(5-quinolinyl)benzamide
  • 2-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-Fluoro-N-(8-quinolinyl)benzamide

Uniqueness

2-Fluoro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of the propoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-fluoro-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H17FN2O2/c1-2-12-24-17-10-9-16(14-7-5-11-21-18(14)17)22-19(23)13-6-3-4-8-15(13)20/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

DBQIDSPAXDQNHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3F)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.